3-Hydroxy-14-methylhexadecanoic acid
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Overview
Description
3-Hydroxy-14-methylhexadecanoic acid is a branched-chain fatty acid with the molecular formula C17H34O3. This compound is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the fourteenth carbon of the hexadecanoic acid chain. It is a significant molecule in various biochemical and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-14-methylhexadecanoic acid typically involves the hydroxylation of 14-methylhexadecanoic acid. This can be achieved through various methods, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using advanced catalytic processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of biocatalysts and green chemistry principles is increasingly common in industrial settings to produce this compound sustainably.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of 14-methylhexadecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-keto-14-methylhexadecanoic acid.
Reduction: Formation of 14-methylhexadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-14-methylhexadecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: This compound is involved in metabolic studies and the investigation of fatty acid biosynthesis pathways.
Medicine: It has potential therapeutic applications, including the development of lipid-based drug delivery systems.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 3-Hydroxy-14-methylhexadecanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing metabolic pathways and cellular processes. Its molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to lipid homeostasis.
Comparison with Similar Compounds
14-Methylhexadecanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyhexadecanoic acid: Similar structure but without the methyl group at the fourteenth carbon.
3-Hydroxy-2-methylhexadecanoic acid: Differently positioned methyl group, affecting its chemical properties and reactivity.
Uniqueness: 3-Hydroxy-14-methylhexadecanoic acid is unique due to the specific positioning of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable in various applications, from synthetic chemistry to biomedical research.
Properties
CAS No. |
73292-34-9 |
---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-hydroxy-14-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O3/c1-3-15(2)12-10-8-6-4-5-7-9-11-13-16(18)14-17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20) |
InChI Key |
RUCMJCYUTUSUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
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